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Compound of Interest

Compound Name: (1,5-Naphthyridin-3-yl)methanol

CAS No.: 1261365-54-1

Cat. No.: B1443143 Get Quote

Ticket ID: NAPH-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist,

Physical Chemistry Division Subject: Troubleshooting poor aqueous and organic solubility of

1,5-naphthyridine scaffolds.

Diagnostic Phase: Identifying the Root Cause
User Query:"My 1,5-naphthyridine derivative is precipitating out of DMSO stocks upon dilution

into media, and I cannot get a concentration higher than 10 µM. Is this a lipophilicity issue?"

Technical Insight: Do not assume this is purely a lipophilicity ("Grease Ball") issue. 1,5-

naphthyridine derivatives are classic examples of "Brick Dust" molecules. Their planar, bicyclic

heteroaromatic structure facilitates strong intermolecular

stacking interactions, leading to high crystal lattice energy. If your compound has a Melting
Point (MP)

C, the energy required to break the crystal lattice is the rate-limiting step, not the interaction
with water.

Troubleshooting Workflow
Use the following logic gate to determine your remediation strategy.
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Start: Compound Insoluble

Step 1: Check Melting Point (DSC)

MP > 200°C
(High Lattice Energy)

Yes

MP < 150°C
(Low Lattice Energy)

No

Diagnosis: 'Brick Dust'
Strategy: Disrupt Crystal Packing Step 2: Check LogP (Lipophilicity)

Step 3: Check pKa

LogP < 3

Diagnosis: 'Grease Ball'
Strategy: Surfactants / Lipids

LogP > 3

Action: Salt Formation
(Mesylate/HCl)

Basic (pKa > 3)

Action: Cyclodextrins / 
Amorphous Dispersion

Neutral/Weak Base

Secondary Check

Click to download full resolution via product page

Figure 1: Decision matrix for distinguishing between crystal lattice energy limitations (Brick

Dust) and hydrophobicity limitations (Grease Ball).

Chemical Modification: The Salt Formation Trap
User Query:"I tried making an acetate salt to improve solubility, but it dissociated and

precipitated. Why?"

Technical Insight: The 1,5-naphthyridine core is a weak base. The nitrogen lone pairs are in
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orbitals, and the electron-withdrawing nature of the second nitrogen ring reduces basicity
compared to quinoline. The pKa of the parent 1,5-naphthyridine is approximately 2.91.

To form a stable salt that does not disproportionate in solution, you must adhere to the

pKa Rule:

Acetic acid (pKa 4.76) is too weak. You are likely forming a loose ion pair that hydrolyzes

immediately upon contact with water.

Recommended Protocol: Salt Screening for Weak Bases
Objective: Identify a counter-ion strong enough to protonate the N1 or N5 nitrogen.

Counter-ion Acid pKa
Suitability for 1,5-
Naphthyridine

Notes

Methanesulfonate

(Mesylate)
-1.9 High

Excellent for

disrupting packing;

lowers MP.

Chloride (HCl) -7.0 Medium

Good protonation, but

Cl- salts often

crystallize tightly

(Common Ion Effect

risk).

Sulfate (H₂SO₄) -3.0 Medium

Can form hydrates;

watch for

hygroscopicity.

Tartrate/Citrate 3.0 - 4.0 Low
Acid is too weak for

this scaffold. Avoid.

Experimental Procedure:

Dissolve 50 mg of free base in minimal acetone or THF (avoid alcohols if ester formation is a

risk).

Add 1.05 equivalents of Methanesulfonic acid (slowly).
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Cool to 4°C. If no precipitate forms, add anti-solvent (Diethyl ether or Hexane).

Filter and analyze via XRPD (X-Ray Powder Diffraction) to confirm a new crystal phase (salt)

vs. amorphous material.

Formulation Strategies: "The Galenic Rescue"
User Query:"I cannot modify the structure, and salts are too hygroscopic. How do I formulate

this for IV dosing or cellular assays?"

Technical Insight: When chemical modification is off the table, you must rely on complexation or

dielectric constant manipulation. Pure DMSO is toxic to cells >0.1% and causes precipitation

upon dilution (the "crash-out" effect).

Strategy A: Cyclodextrin Complexation
Planar aromatics like naphthyridine fit exceptionally well into the hydrophobic cavity of

-Cyclodextrins.

Recommendation: Use Sulfobutyl ether-

-cyclodextrin (SBE-

-CD / Captisol®) or Hydroxypropyl-

-cyclodextrin (HP-

-CD).

Mechanism: The hydrophobic naphthyridine core enters the CD torus, while the hydrophilic

outer shell interacts with water. This prevents

stacking.

Strategy B: Cosolvent Systems (The "Gold Standard"
Mix)
For IV or IP administration in rodents, avoid simple saline. Use the following ternary system to

maintain solubility:
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Protocol: Preparation of 10 mg/mL Stock

Weigh compound.

Dissolve in 5% DMSO (v/v) + 10% Solutol HS 15 (Macrogol 15 hydroxystearate). Sonicate

until clear.

Slowly add 85% Saline (0.9%) or PBS while vortexing.

Critical Check: If turbidity appears, stop. Add 20% HP-

-CD to the aqueous phase before mixing.

Structural Redesign: Escaping "Flatland"
User Query:"We are in Lead Optimization. What structural changes specifically improve

solubility for this scaffold?"

Technical Insight: The 1,5-naphthyridine core is "flat." Flat molecules pack tightly. To improve

solubility without relying on formulation, you must increase the Fraction of

Carbon Atoms (

).

The "Escape from Flatland" Workflow

1,5-Naphthyridine
(Planar Core)

Strategy 1:
Disrupt Symmetry

Strategy 2:
Add Solubilizing Tail

Add Methyl at C2/C6
(Twists conformation)

Replace Phenyl with
Aliphatic Ring

Append Morpholine/
Piperazine (Basic Center)

Result:
Lower Lattice Energy
Increased Solvation

Click to download full resolution via product page

Figure 2: Medicinal chemistry strategies to lower crystal lattice energy and increase solvation.
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Specific Recommendations:

Append a Solubilizing Tail: Attach a piperazine or N-methyl piperazine moiety via a linker.

This introduces a basic nitrogen with a pKa ~8-9, which is easily protonated at physiological

pH (7.4), drastically improving aqueous solubility.

Disrupt Symmetry: If your molecule is symmetrical (e.g., substituents at 2,6 or 3,7), it packs

too well. Move a substituent to an adjacent position to create steric clash and "twist" the

molecule out of planarity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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